Acetazolamide adipate ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylamino]-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O6S2/c1-3-22-10(19)7-5-4-6-9(18)16-24(20,21)12-15-14-11(23-12)13-8(2)17/h3-7H2,1-2H3,(H,16,18)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBZFABKYTZBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)NS(=O)(=O)C1=NN=C(S1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149572 | |
| Record name | Acetazolamide adipate ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111261-83-7 | |
| Record name | Acetazolamide adipate ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetazolamide adipate ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Acetazolamide As a Parent Compound in Carbonic Anhydrase Inhibition Research
Fundamental Mechanism of Carbonic Anhydrase Inhibition by Acetazolamide (B1664987) at the Enzymatic Level
The primary mechanism of action for Acetazolamide is the potent and reversible inhibition of the carbonic anhydrase enzyme. droracle.ainih.gov Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate (HCO3-) and a proton (H+). nih.govsemanticscholar.org
Acetazolamide's sulfonamide group binds to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. mdpi.com This binding displaces a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc, preventing the enzyme from carrying out its catalytic function. mdpi.com By blocking this enzymatic activity, Acetazolamide disrupts the normal physiological processes that depend on the rapid conversion of CO2 and bicarbonate. This leads to an accumulation of carbonic acid and a subsequent decrease in pH. nih.gov In various tissues, this inhibition has significant effects. For instance, in the eye, it reduces the secretion of aqueous humor, thereby lowering intraocular pressure. droracle.ai In the kidneys, it leads to increased excretion of bicarbonate, sodium, and water, resulting in a diuretic effect. nih.govyoutube.com
Diverse Roles of Carbonic Anhydrase Isoforms in Biological Systems Relevant to Research
There are at least 16 known isoforms of α-carbonic anhydrase in mammals, each with distinct tissue distribution, cellular localization, and catalytic activity. nih.govcas.cz This diversity allows for the fine-tuning of pH and CO2/bicarbonate transport in various physiological processes. semanticscholar.orgfrontiersin.org The differential expression and function of these isoforms are of significant interest in research for developing more selective inhibitors.
| Isoform | Cellular Localization | Relevant Biological Functions |
| CA I | Cytosolic (primarily in red blood cells) | CO2 transport. youtube.com |
| CA II | Cytosolic (widespread, including kidneys, brain, and eyes) | pH regulation, fluid secretion, bone resorption. semanticscholar.orgyoutube.com |
| CA IV | Membrane-bound (e.g., renal tubules, ciliary epithelium) | Bicarbonate reabsorption, aqueous humor secretion. youtube.com |
| CA IX | Transmembrane (tumor-associated) | pH regulation in the tumor microenvironment, promoting cancer cell survival and proliferation. youtube.comnih.gov |
| CA XII | Transmembrane (tumor-associated) | Similar to CA IX, involved in tumor pH regulation. youtube.comnih.gov |
| Data compiled from multiple sources semanticscholar.orgyoutube.comnih.gov |
The non-selective nature of early inhibitors like Acetazolamide, which inhibit multiple CA isoforms, has driven research into designing isoform-specific inhibitors to target diseases like cancer (targeting CA IX and XII) with fewer side effects. nih.gov
Chemical Design and Synthesis of Acetazolamide Adipate Ethyl Ester As a Research Prodrug
Chemical Design Principles for Esterification in Prodrug Creation
The design of a prodrug involves the temporary modification of a pharmacologically active agent to alter its properties in a predictable manner. The linkage between the drug and the promoiety must be stable enough to allow for administration and distribution, yet labile enough to be cleaved in vivo to release the active parent drug.
The fundamental principle behind creating an ester prodrug is to mask a polar functional group, such as a carboxylic acid, hydroxyl, or in the case of acetazolamide (B1664987), a sulfonamide group, with a less polar ester group. google.comgoogle.com This masking strategy is intended to increase the lipophilicity of the parent drug. google.com Increased lipophilicity can potentially enhance a drug's ability to cross biological membranes, a critical factor in drug absorption. google.com In the case of Acetazolamide, the sulfonamide group (-SO₂NH₂) is a key pharmacophoric feature but also contributes to its polarity. guidechem.com By forming an ester linkage, in this case through an N-acylation of the sulfonamide, the hydrogen-bonding capability of this group is reduced, which is a common strategy to improve membrane permeability. google.com
Synthetic Methodologies for Acetazolamide Adipate (B1204190) Ethyl Ester
The synthesis of a prodrug like Acetazolamide adipate ethyl ester requires a carefully planned reaction sequence to ensure the desired product is formed with good yield and purity. This typically involves the preparation of a reactive form of the promoiety followed by its conjugation to the parent drug.
A plausible synthetic route for this compound would involve a two-step process. First, the preparation of a reactive derivative of adipic acid monoethyl ester, such as adipoyl chloride monoethyl ester. This can be achieved by reacting adipic acid monoethyl ester with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com
The second step would be the coupling of this activated promoiety with acetazolamide. The acylation would likely occur at the sulfonamide nitrogen of acetazolamide. The reaction would typically be carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. google.com
An alternative approach could involve a one-pot synthesis using a coupling agent, such as a carbodiimide, to facilitate the direct esterification between adipic acid monoethyl ester and acetazolamide, although this might be less efficient for acylating a sulfonamide.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄O₆S₂ |
| Molecular Weight | 394.43 g/mol |
| Predicted LogP | ~1.5 |
| Appearance | Likely a white to off-white solid |
Note: The Predicted LogP is an estimated value based on the known LogP of Acetazolamide (-0.3) nih.gov and the addition of the lipophilic adipate ethyl ester moiety. The appearance is a prediction based on the properties of the parent compound and similar esters.
Following synthesis and purification, a thorough analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the presence of protons from both the acetazolamide and the adipate ethyl ester moieties in the correct ratios. Characteristic signals would include those for the acetyl group, the thiadiazole ring, and the ethyl and adipate chain protons. ¹³C NMR would complement this by showing the expected number of carbon signals, including the carbonyl carbons of the ester and amide groups.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. The spectrum would be expected to show characteristic absorption bands for the C=O of the ester and amide, the S=O of the sulfonamide, and the C-N and C-S bonds of the thiadiazole ring.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound. A single sharp peak under various conditions would indicate a high degree of purity. researchgate.net
Table 2: Predicted Analytical Characterization Data for this compound
| Technique | Expected Data |
|---|---|
| ¹H NMR | Signals for ethyl group (~1.2 ppm, triplet; ~4.1 ppm, quartet), aliphatic chain of adipate (~1.6-2.4 ppm, multiplets), acetyl group (~2.2 ppm, singlet) |
| ¹³C NMR | Resonances for carbonyl carbons (~170-175 ppm), aliphatic carbons (~24-34 ppm), and aromatic/heterocyclic carbons |
| IR Spectroscopy | Absorption bands around 1730 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1350 & 1150 cm⁻¹ (sulfonamide S=O) |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z ≈ 395.07 |
Note: The predicted analytical data are estimates based on the proposed structure and typical values for the constituent functional groups.
Enzymatic Activation and Bioconversion Pathways of Acetazolamide Adipate Ethyl Ester
General Principles of Esterase-Mediated Prodrug Hydrolysis
Prodrugs are inactive compounds that are converted into their pharmacologically active forms within the body. jst.go.jp Ester prodrugs are a common strategy to improve the physicochemical properties of a drug, such as its solubility and permeability. nih.govscirp.org The activation of these prodrugs is primarily mediated by a class of enzymes known as esterases. researchgate.net
Carboxylesterases (CESs) are the primary enzymes responsible for the hydrolysis of a wide array of ester-containing prodrugs. nih.govnih.gov These enzymes are found in various tissues, including the liver, small intestine, and blood. researchgate.net The two major human carboxylesterases involved in drug metabolism are CES1 and CES2. jst.go.jpmdpi.com
These two enzymes exhibit different substrate specificities:
CES1: Predominantly found in the liver, CES1 typically hydrolyzes esters with a small alcohol group and a large acyl group. researchgate.netmdpi.com
CES2: Mainly located in the small intestine, CES2 generally prefers substrates with a large alcohol group and a small acyl group. mdpi.com
The structural characteristics of the ester linkage in a prodrug, therefore, play a crucial role in determining which carboxylesterase is primarily responsible for its activation, influencing the site and rate of drug release. aacrjournals.org
The rate at which an ester prodrug is converted to its active form can be evaluated using various in vitro systems that mimic physiological conditions. These systems include purified enzymes, tissue homogenates (e.g., from the liver or intestine), and plasma. nih.gov Studying the hydrolysis kinetics in these biological matrices provides essential information about the prodrug's activation profile. nih.gov
The rate of hydrolysis can vary significantly depending on the specific prodrug and the biological matrix used. For instance, the enzymatic activity in liver homogenates is generally higher than in plasma, leading to faster prodrug conversion. nih.gov
Illustrative Hydrolysis Rates of a Generic Ester Prodrug in Different In Vitro Systems
| Biological Matrix | Prodrug Concentration (µM) | Hydrolysis Rate (nmol/min/mg protein) |
| Human Liver S9 | 10 | 15.2 |
| Human Intestinal S9 | 10 | 8.5 |
| Human Plasma | 10 | 2.1 |
Note: The data in this table is illustrative for a generic ester prodrug and does not represent specific findings for Acetazolamide (B1664987) Adipate (B1204190) Ethyl Ester.
Identification of Active Metabolites: Acetazolamide Release Upon Hydrolysis
The enzymatic hydrolysis of Acetazolamide Adipate Ethyl Ester is expected to yield the active parent drug, Acetazolamide, along with adipic acid and ethanol (B145695). This bioconversion process effectively unmasks the therapeutic agent, allowing it to exert its pharmacological effect. drugbank.com The release of the active metabolite is the key step in the prodrug's mechanism of action. nih.gov
The expected hydrolysis pathway is as follows:
This compound + H₂O ---(Esterases)--> Acetazolamide + Adipic Acid + Ethanol
This reaction regenerates the active drug, which is a potent inhibitor of carbonic anhydrase. drugbank.comnih.gov
Metabolic Stability Assessment of the Prodrug in Non-Clinical In Vitro Systems
Assessing the metabolic stability of a prodrug is a critical step in its preclinical evaluation. nih.gov In vitro systems, such as liver microsomes and S9 fractions, are commonly used to determine how quickly a compound is metabolized. nih.gov Key parameters measured in these assays include the prodrug's half-life (t½) and its intrinsic clearance (CLint).
A short half-life and high intrinsic clearance indicate rapid metabolism, which can influence the bioavailability and duration of action of the released drug. nih.gov
Illustrative Metabolic Stability of a Generic Ester Prodrug in Human Liver Microsomes
| Parameter | Value |
| Half-life (t½) | 15 minutes |
| Intrinsic Clearance (CLint) | 120 µL/min/mg protein |
Note: The data in this table is illustrative for a generic ester prodrug and does not represent specific findings for this compound.
Structure Activity and Structure Property Relationships Sar/spr of Acetazolamide Ester Prodrugs
Impact of the Adipate (B1204190) Ethyl Ester Moiety on Prodrug Biopharmaceutical Properties
The addition of an adipate ethyl ester promoiety to the acetazolamide (B1664987) backbone is designed to fundamentally alter its interaction with biological systems. This modification involves covalently linking the parent drug to a lipophilic group via an ester bond, which is designed to be cleaved in the body to release the active acetazolamide. scirp.orgnih.gov
This enhanced lipophilicity is expected to improve the prodrug's ability to partition into and permeate through biological membranes, such as the intestinal epithelium, a critical step for oral absorption. ebrary.netnih.gov The relationship between lipophilicity (often measured as the partition coefficient, Log P) and permeability is a cornerstone of drug design. While specific experimental in vitro permeability data for Acetazolamide Adipate Ethyl Ester is not available in the reviewed literature, the expected properties can be inferred from established principles of prodrug design.
Table 1: Theoretical Comparison of Physicochemical Properties of Acetazolamide and its Adipate Ethyl Ester Prodrug
This table illustrates the expected changes in physicochemical properties based on the structural modification. Actual values would require experimental determination.
| Property | Acetazolamide (Parent Drug) | This compound (Prodrug) | Expected Outcome of Modification |
| Molecular Weight | 222.25 g/mol | 378.42 g/mol americanchemicalsuppliers.comamericanchemicalsuppliers.com | Increase |
| Polarity | High | Low to Moderate | Decrease |
| Lipophilicity (Log P) | Low (-0.3) guidechem.com | Higher (Predicted) | Increase |
| Aqueous Solubility | Sparingly soluble guidechem.com | Lower (Predicted) | Decrease |
| Membrane Permeability | Low | High (Predicted) | Enhancement scirp.orgebrary.net |
The success of a prodrug strategy hinges on a delicate balance of stability and liability. The prodrug must be sufficiently stable in the chemical environment of the gastrointestinal tract to reach the site of absorption intact, yet it must be labile enough to be efficiently converted to the active parent drug by enzymes in the body. nih.gov
Chemical Stability: Ester linkages are susceptible to pH-dependent hydrolysis. An ideal ester prodrug should exhibit reasonable stability at the acidic pH of the stomach and the near-neutral pH of the intestine to prevent premature cleavage before absorption. nih.gov
Enzymatic Stability and Activation: The primary mechanism for the activation of ester prodrugs in vivo is enzymatic hydrolysis, catalyzed by ubiquitously present esterase enzymes. researchgate.netnih.gov These enzymes, found in high concentrations in the intestine, liver, and blood, recognize and cleave the ester bond, releasing the active acetazolamide and the promoiety. researchgate.netnih.gov The adipate ethyl ester structure is designed to be a substrate for these carboxylesterases. researchgate.net The rate of this enzymatic conversion is critical; it must be rapid enough to ensure that therapeutically relevant concentrations of the parent drug are achieved after absorption. nih.gov
Correlation Between Prodrug Structure and Kinetic Profile of Acetazolamide Release
The rate at which the active acetazolamide is released from its prodrug form is directly governed by the structure of the ester promoiety. Factors such as the length, branching, and electronic nature of the linker between the drug and the ester group influence the kinetics of enzymatic hydrolysis. scirp.org
While specific kinetic data for this compound is not available, general principles allow for a qualitative analysis. A longer, straight-chain dicarboxylic acid ester like adipate may have different hydrolysis kinetics compared to a smaller, more compact ester (e.g., acetate) or a more sterically hindered one (e.g., pivalate). The rate of cleavage by esterases determines the pharmacokinetic profile of the released acetazolamide, influencing its onset and duration of action. nih.gov
Table 2: Illustrative Impact of Ester Promoieties on Prodrug Hydrolysis Rate
This table provides a conceptual illustration of how different ester structures can influence the rate of enzymatic hydrolysis, a key determinant of the drug release profile.
| Illustrative Promolety | Structure | Steric Hindrance | Expected Relative Rate of Enzymatic Hydrolysis |
| Acetate | -CO-CH₃ | Low | Fast |
| Adipate Ethyl Ester | -CO-(CH₂)₄-CO-OEt | Moderate | Moderate |
| Pivalate | -CO-C(CH₃)₃ | High | Slow |
Design Considerations for Optimized Prodrug Activation and Target Delivery
The design of this compound reflects a multi-faceted optimization strategy aimed at improving the delivery of the parent drug. The fundamental considerations for creating such a prodrug are rooted in overcoming specific biopharmaceutical barriers. guidechem.comresearchgate.net
Enhanced Permeability and Absorption: The primary design goal is to transiently convert the polar, poorly permeable acetazolamide into a more lipophilic entity that can readily cross the intestinal membrane via passive diffusion. researchgate.netnih.gov The adipate ethyl ester moiety serves this purpose by masking the hydrophilic sulfonamide group.
Balancing Chemical Stability and Enzymatic Lability: The prodrug must be chemically robust enough to survive transit to absorptive tissues but remain an attractive substrate for metabolic enzymes. nih.gov The ester bond is the key functional group that balances these requirements, offering stability in aqueous solution while being susceptible to esterase-mediated cleavage. nih.gov
Efficient and Quantitative Conversion: An optimal prodrug is converted rapidly and completely to the active drug after absorption. nih.gov This ensures high bioavailability of the parent compound and minimizes systemic exposure to the intact prodrug, which is ideally inactive and has a low potential for off-target effects.
Safety of the Promolety: The cleaved promoiety—in this case, adipic acid and ethanol (B145695)—should be non-toxic. Adipic acid is a naturally occurring dicarboxylic acid and is generally recognized as safe. mychem.ir
Preclinical Pharmacological and Mechanistic Investigations of Acetazolamide Adipate Ethyl Ester
In Vitro Carbonic Anhydrase Inhibition Assays with Released Acetazolamide (B1664987)
Acetazolamide, the active component released from the prodrug acetazolamide adipate (B1204190) ethyl ester, is a potent inhibitor of carbonic anhydrase (CA). drugbank.com This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com
Carbonic Anhydrase Isoform Specificity and Binding Studies
Acetazolamide exhibits inhibitory activity against several isoforms of carbonic anhydrase, with particularly strong inhibition of CA II and CA IV. tandfonline.com The binding of acetazolamide to carbonic anhydrase is a specific interaction. Studies using radiolabeled acetazolamide ([3H]AZ) have demonstrated saturable and specific binding to both soluble and particulate forms of carbonic anhydrase in rat cortical preparations. nih.gov The binding affinity (Kd) for soluble CA was estimated to be 34.7 nM, while for the particulate fraction, it was 107.1 nM. nih.gov Purified bovine CA-II showed a Kd of 54.0 nM. nih.gov This specific binding is crucial for its inhibitory effect. nih.gov
Competition binding experiments have further elucidated the specificity, showing a rank order of potency for inhibiting [3H]AZ binding to rat cortical CA as: dichlorphenamide (B1670470) > acetazolamide ≥ benzolamide (B1666681) > methazolamide (B1676374) > hydrochlorothiazide (B1673439) ≥ sulfanilamide (B372717). nih.gov
The crystal structure of human carbonic anhydrase II (CA II) in a complex with acetazolamide has been determined at a high resolution of 1.1 Å. nih.govrcsb.org This structural data reveals that the acetazolamide molecule binds directly to the zinc ion in the active site of the enzyme and forms key interactions with active-site residues. nih.govrcsb.org This detailed structural understanding provides a basis for designing isoform-specific inhibitors. nih.govrcsb.orgelsevierpure.com
Table 1: Binding Parameters of [3H]Acetazolamide to Carbonic Anhydrase
| Preparation | Bmax (pmol/mg protein) | Kd (nM) |
| Soluble Rat Cortical CA | 0.38 ± 0.13 | 34.7 ± 17.5 |
| Particulate Rat Cortical CA | 2.05 ± 0.28 | 107.1 ± 24.2 |
| Purified Bovine CA-II | 1.15 ± 0.19 | 54.0 ± 3.4 |
Data from a study on [3H]acetazolamide binding to carbonic anhydrase. nih.gov
Inhibition Kinetics of Active Acetazolamide on Carbonic Anhydrase
Acetazolamide is a powerful inhibitor of carbonic anhydrase activity. tandfonline.com The inhibition of carbonic anhydrase by acetazolamide blunts the reabsorption of sodium bicarbonate (NaHCO3) and leads to diuresis. litfl.com The mechanism involves preventing the breakdown of carbonic acid, leading to its accumulation. nih.gov This results in a decrease in blood pH. nih.gov
Studies on the kinetics of inhibition have shown that acetazolamide is a highly effective inhibitor. For instance, in perfused skeletal muscle, a half-maximal inhibitory effect (IC50) on 14C extraction was achieved with 1 x 10(-6) M acetazolamide. nih.gov The inhibitory effect of acetazolamide on 14C washout occurs very rapidly, within less than a minute. nih.gov
The inhibition of carbonic anhydrase by acetazolamide is a reversible process. nih.gov The enzyme's active form, which contains a hydroxide (B78521) group bound to the zinc ion (E-Zn2+-OH-), is responsible for the nucleophilic attack on CO2 to form bicarbonate. mdpi.com Acetazolamide binds to the zinc atom at the core of the carbonic anhydrase molecule, preventing this catalytic activity. derangedphysiology.com
Cellular Uptake and Intracellular Prodrug Conversion in Model Systems (In Vitro)
The cellular uptake of drugs and prodrugs is a critical factor in their therapeutic efficacy. Prodrug strategies are often employed to enhance cellular uptake and bioavailability. nih.gov For instance, studies on other prodrugs have shown that modifying a parent drug can significantly increase its uptake by cells. In one study, a prodrug (NM2CAB) showed up to 60% uptake by human monocyte-derived macrophages (MDMs) at 8 hours, compared to only 0.1% for the native drug. researchgate.net This enhanced uptake can lead to prolonged intracellular retention of the active drug. researchgate.net
While specific data on the cellular uptake and intracellular conversion of acetazolamide adipate ethyl ester is not available in the provided search results, the general principles of prodrug cellular uptake can be applied. The ethyl ester and adipate moieties are likely designed to increase the lipophilicity of the acetazolamide molecule, which could facilitate its passage across cell membranes. Once inside the cell, it is expected that cellular esterases would cleave the ester bond, releasing the active acetazolamide. This intracellular conversion is a common strategy for prodrugs. mdpi.com
Mechanistic Studies on the Biological Activity of Released Acetazolamide (e.g., aquaporin interaction, pH modulation in relevant in vitro systems)
The released acetazolamide exerts its biological effects through several mechanisms, primarily centered around its inhibition of carbonic anhydrase.
pH Modulation:
By inhibiting carbonic anhydrase, acetazolamide disrupts the rapid interconversion of carbon dioxide and bicarbonate, which is crucial for pH regulation. nih.govnih.gov In vitro studies have shown that acetazolamide reduces the rate of intracellular acidification when cells are exposed to CO2/HCO3-. nih.gov This modulation of intracellular pH can affect the function of various pH-sensitive proteins involved in cellular signaling. mdpi.com For example, acetazolamide can influence the function of GABA-A receptors and N-methyl-D-aspartate (NMDA) receptors. mdpi.com In critically ill patients with metabolic alkalosis, acetazolamide has been shown to correct plasma pH by decreasing the strong ion difference, primarily through an increase in plasma chloride. nih.gov
Aquaporin Interaction:
Interestingly, acetazolamide has been found to interact directly with aquaporins, which are water channel proteins. Studies have demonstrated that acetazolamide can inhibit the osmotic water permeability of cells expressing aquaporin-1 (AQP1) and aquaporin-4 (AQP4). nih.govnih.gov This inhibition is reversible and appears to be specific to certain aquaporin isoforms, as methazolamide, a structurally similar carbonic anhydrase inhibitor, did not show a significant effect on AQP4. nih.gov The direct binding of acetazolamide to AQP1 has been confirmed using surface plasmon resonance. nih.gov This interaction with aquaporins may contribute to the diuretic effect of acetazolamide. tandfonline.com
Investigations into Targeted Delivery Mechanisms for this compound
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the desired site of action, thereby enhancing efficacy and reducing off-target effects.
Exploration of Bone-Targeting Properties (e.g., as an analog of WP-1)
There is evidence to suggest that acetazolamide possesses bone-targeting properties. Studies have shown that acetazolamide can block the hypercalcemic response to parathyroid hormone and partially prevent denervation-induced bone loss in a rat model of disuse osteoporosis. nih.gov This effect is attributed to the inhibition of carbonic anhydrase in bone cells, which is crucial for osteoclastic bone resorption. nih.gov The acidification of the resorption pit by osteoclasts is a key step in mineral dissolution, and this process is dependent on carbonic anhydrase. nih.gov
While specific studies on the bone-targeting properties of "this compound" as an analog of a compound referred to as "WP-1" were not found, the known effects of acetazolamide on bone metabolism provide a strong rationale for exploring this prodrug for bone-related disorders. The adipate ethyl ester moiety could potentially be modified to further enhance bone targeting. For example, linking the prodrug to bone-seeking agents like bisphosphonates is a common strategy. However, a study investigating the effect of acetazolamide on simulated high altitude-induced bone loss found that while it did not have negative skeletal effects, it could not mitigate the bone loss. nih.govresearchgate.net Further research is needed to fully elucidate the potential of this compound as a bone-targeting agent.
Insufficient Data Available for "this compound" Preclinical Bone Studies
Following a comprehensive review of scientific literature, it has been determined that there is insufficient publicly available data to construct a detailed article on the preclinical pharmacological and mechanistic investigations of "this compound," specifically focusing on its affinity for bone mineral and localization in preclinical in vitro models.
The compound "this compound" is mentioned in the context of a novel bone-targeted proinhibitor, designated WP-1. This compound is described as a combination of tetracycline (B611298) and acetazolamide. Research indicates that WP-1 exhibits a marked affinity for bone mineral and can attenuate parathyroid hormone-stimulated calcium release in in vitro models using neonatal rat calvaria. nih.gov The proinhibitor design allows for the deposition of the drug in bone, where hydrolysis would then yield an active carbonic anhydrase inhibitor. nih.gov
However, the available research focuses on the properties of the conjugate molecule, WP-1. There are no specific studies that isolate and independently evaluate the affinity of "this compound" for bone mineral or its specific localization within in vitro bone models. The bone-targeting properties are attributed to the tetracycline component of the WP-1 conjugate, which is known for its ability to bind to hydroxyapatite.
Consequently, without dedicated research on "this compound" as a standalone entity, it is not possible to provide the detailed research findings and data tables as specified in the requested article outline. The current body of scientific literature does not support a focused analysis of this specific chemical compound in the context of preclinical bone affinity and localization.
Computational and Theoretical Approaches in the Study of Acetazolamide Adipate Ethyl Ester
Molecular Modeling and Docking Studies of Prodrug and Active Metabolite with Carbonic Anhydrase
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another. In the context of Acetazolamide (B1664987) Adipate (B1204190) Ethyl Ester, these studies focus on the interaction of its active metabolite, acetazolamide, with its therapeutic target, carbonic anhydrase (CA).
Prodrug vs. Active Metabolite Interaction: Docking simulations predict that the prodrug, Acetazolamide Adipate Ethyl Ester, would be a poor inhibitor of carbonic anhydrase. Its bulky adipate ethyl ester chain would sterically hinder its ability to fit into the narrow, funnel-shaped active site of the CA enzyme. The active site contains a critical zinc ion (Zn²⁺) essential for the enzyme's catalytic activity. Effective inhibitors like acetazolamide must be able to access this ion and coordinate with it directly.
Upon hydrolysis of the ester bond, the active drug, acetazolamide, is released. Molecular docking studies consistently show that acetazolamide binds effectively within the CA active site. nih.gov The sulfonamide group (-SO₂NH₂) of acetazolamide is deprotonated and coordinates directly with the catalytic Zn²⁺ ion in a tetrahedral geometry, displacing the zinc-bound water molecule or hydroxide (B78521) ion. nih.gov This binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov
Key Interactions of Acetazolamide with Carbonic Anhydrase II: High-resolution crystal structures and docking simulations have elucidated the specific interactions between acetazolamide and human carbonic anhydrase II (hCA II). nih.gov
Zinc Coordination: The primary binding interaction is the coordination of the sulfonamide nitrogen atom to the active site Zn²⁺ ion. nih.gov
Hydrogen Bonding: The sulfonamide group also acts as both a hydrogen bond donor and acceptor with the side chain of residue Threonine-199 (Thr199). This interaction helps to orient the inhibitor correctly.
| Interaction Type | Key Residues/Components Involved | Role in Binding |
| Ionic Coordination | Catalytic Zn²⁺ ion | Anchors the inhibitor to the core of the active site. nih.gov |
| Hydrogen Bonding | Thr199, Gln92 | Orients and stabilizes the inhibitor within the active site. |
| Hydrophobic Interactions | Val121, Val143, Leu198 | Enhances binding affinity by interacting with the inhibitor's ring structures. |
This interactive table summarizes the key molecular interactions between the active metabolite (Acetazolamide) and the carbonic anhydrase active site as predicted by molecular modeling and confirmed by structural studies.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analysis for Prodrug Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov For prodrugs like this compound, these analyses are crucial for optimizing the promoiety to achieve desired characteristics.
QSAR in Prodrug Design: In the design of acetazolamide prodrugs, QSAR models are developed to correlate structural modifications with inhibitory potency against carbonic anhydrase. researchgate.net While the adipate ethyl ester moiety is designed to be cleaved, its structure influences properties like solubility, permeability, and stability. QSAR studies on related sulfonamide inhibitors have shown that inhibitory activity is influenced by a combination of electronic, steric, and hydrophobic factors. nih.gov
A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to build a predictive model. nih.gov
Example QSAR Model Equation for CA-II Inhibition: A study on acetazolamide and sulfanilamide (B372717) derivatives produced a QSAR model for CA-II inhibition with a high correlation coefficient (R² = 0.943). nih.gov The model indicates that factors related to energy, entropy, and polarity are key determinants of inhibitory activity. nih.govresearchgate.net
Key Molecular Descriptors in QSAR/QSPR for Prodrugs: The following table lists descriptors that would be relevant in a QSPR analysis to optimize the design of a prodrug like this compound.
| Descriptor Class | Specific Descriptor Example | Predicted Property | Rationale for Prodrug Design |
| Topological | Wiener Index | Molecular Size/Shape | Influences steric fit in enzyme active sites (e.g., esterases) and passage through membranes. |
| Electronic | Dipole Moment | Polarity | Affects solubility in aqueous and lipid environments, impacting absorption. nih.gov |
| Thermodynamic | Enthalpy of Formation | Stability | Predicts the energetic feasibility of the molecule and its stability under physiological conditions. researchgate.net |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity | Key for predicting membrane permeability and oral bioavailability; ester prodrugs typically increase LogP. nih.gov |
This interactive table outlines key descriptor types used in QSAR/QSPR analyses and their relevance to designing effective ester prodrugs.
In Silico Pharmacokinetic and Prodrug Activation Modeling
In silico pharmacokinetic modeling involves the use of computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For a prodrug, this modeling is extended to include the rate and location of its conversion to the active parent drug.
Predicting ADME of this compound: Computational models can predict that the esterification of acetazolamide to form this compound will significantly alter its pharmacokinetic profile compared to the parent drug. The addition of the lipophilic adipate ethyl ester moiety is expected to increase the molecule's LogP value, which generally correlates with enhanced membrane permeability and absorption. nih.gov
In silico tools can generate predictions for key pharmacokinetic parameters:
Absorption: Models like Caco-2 permeability simulations can predict an increased passive diffusion rate across the intestinal epithelium.
Metabolism: Software can predict the primary sites of metabolism. For this prodrug, the ester linkage would be flagged as a primary site for hydrolysis by esterase enzymes, particularly carboxylesterases abundant in the liver, plasma, and intestine. nih.govnih.gov Recent studies have also used in silico methods to predict potential metabolites of acetazolamide itself, including products of cysteine conjugation and N-acetylation. nih.govresearchgate.net
Distribution: The increased lipophilicity of the prodrug may lead to a larger volume of distribution compared to the more polar acetazolamide. nih.gov
Excretion: While acetazolamide is primarily excreted unchanged in the urine, the model would predict that the prodrug must first be hydrolyzed before the active moiety can be eliminated renally. nih.gov
| Pharmacokinetic Parameter | Prediction for Prodrug (Relative to Acetazolamide) | Computational Method |
| Intestinal Absorption | Increased | Caco-2 Permeability Models |
| Metabolic Activation | High (via Hydrolysis) | Substrate-Affinity Prediction for Esterases |
| Plasma Half-Life (Prodrug) | Short | Physiologically Based Pharmacokinetic (PBPK) Modeling |
| Volume of Distribution | Increased | QSPR models based on LogP/LogD |
| Renal Clearance (as active drug) | Similar to Acetazolamide | PBPK modeling incorporating renal function |
This interactive table displays predicted pharmacokinetic properties of the prodrug compared to the active drug, based on in silico modeling approaches.
Enzyme-Prodrug Interaction Mechanism Simulations (e.g., esterase hydrolysis)
Simulating the precise mechanism of prodrug activation at an atomic level provides invaluable insight for rational design. For this compound, this involves modeling its interaction with the esterase enzymes responsible for its cleavage.
Mechanism of Esterase Hydrolysis: Esterases, such as human carboxylesterase 1 (hCES1), are serine hydrolases that catalyze the hydrolysis of ester bonds. nih.gov The catalytic mechanism involves a classic catalytic triad (B1167595) of amino acids in the active site, typically Serine, Histidine, and a carboxylic acid (Aspartate or Glutamate).
The simulation of this interaction would proceed in several steps:
Docking: The this compound prodrug is first docked into the active site of the esterase. The model would predict an orientation where the ester's carbonyl group is positioned near the catalytic serine residue.
Nucleophilic Attack: The hydroxyl group of the serine residue, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the ester bond.
Formation of Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.
Acyl-Enzyme Complex: The intermediate collapses, leading to the cleavage of the C-O bond. The adipate-linked acetazolamide portion is released, and the ethyl group forms a temporary covalent acyl-enzyme complex with the serine residue.
Deacylation: A water molecule, activated by the histidine, hydrolyzes the acyl-enzyme complex, releasing ethanol (B145695) and regenerating the active enzyme.
Molecular dynamics (MD) simulations can be used to model the flexibility of both the enzyme and the prodrug, providing a dynamic picture of the binding and catalytic process. These simulations can help rationalize why certain ester promoieties are cleaved more efficiently than others, guiding the selection of linkers for optimal activation kinetics. nih.gov The goal is to design a prodrug that is stable in the bloodstream but rapidly hydrolyzed by esterases at the desired site of action. nih.gov
Future Research Directions and Translational Perspectives for Acetazolamide Adipate Ethyl Ester
Design and Evaluation of Advanced Prodrug Systems for Specific Research Applications
The core concept behind a prodrug is to mask the active drug's functionality until it reaches the desired site of action. For Acetazolamide (B1664987) Adipate (B1204190) Ethyl Ester, the adipate ethyl ester moiety serves this purpose. Future research should focus on designing and evaluating more sophisticated prodrug systems tailored for specific research applications.
One promising area is the development of bone-targeted drug delivery systems. Research has previously explored a compound designated as WP-1, which is a combination of tetracycline (B611298) and acetazolamide, designed to act as a "bone-targeted" sulfonamide. nih.gov This proinhibitor has an affinity for bone mineral, allowing for the deposition of the drug in bone tissue. nih.gov Hydrolysis of this compound yields an active carbonic anhydrase inhibitor. nih.gov While the exact identity of WP-1 in relation to Acetazolamide Adipate Ethyl Ester is not explicitly detailed in the initial abstract, the study lists "this compound" as a substance involved. nih.gov This suggests a potential application in studying bone resorption and related metabolic bone diseases.
Future investigations could build upon this by designing and testing various formulations of this compound to optimize its bone-targeting efficiency. This would involve in-depth in vitro and in vivo studies to characterize its binding affinity to hydroxyapatite, its stability in physiological fluids, and its release profile at the bone surface.
Exploration of Novel Prodrug Linkers for Tunable Release Kinetics
The linker connecting the parent drug to the promoiety is a critical determinant of a prodrug's release kinetics. The adipate ethyl ester in this compound is a type of ester linker. The rate of hydrolysis of this ester bond will dictate the rate at which the active acetazolamide is released.
Future research should explore a variety of novel prodrug linkers to achieve tunable release kinetics. This would allow for the customization of the drug release profile to match the specific requirements of the therapeutic application. For instance, a slower, more sustained release might be desirable for chronic conditions, while a more rapid release could be beneficial for acute situations.
The table below outlines potential linker strategies and their expected impact on release kinetics.
| Linker Type | Expected Release Kinetics | Potential Research Application |
| Simple Esters | Variable, dependent on steric and electronic factors | Baseline for comparison |
| Carbonates | Generally more stable than esters, slower release | Long-term, low-level drug delivery |
| Carbamates | Can be designed for enzymatic or chemical cleavage | Targeted release in specific tissues with high enzyme activity |
| Photo-cleavable Linkers | Release triggered by specific wavelengths of light | Spatiotemporal control of drug release in preclinical models |
| Enzyme-specific Linkers | Cleavage by specific enzymes overexpressed at the target site | Highly targeted drug delivery to pathological tissues |
By systematically synthesizing and evaluating a library of Acetazolamide prodrugs with different linkers, researchers can establish a clear structure-activity relationship, enabling the rational design of prodrugs with predictable and controllable release profiles.
Investigation of Multi-Targeting or Dual-Action Prodrug Strategies
A multi-targeting or dual-action prodrug is a single molecule that can modulate multiple biological targets or deliver two different therapeutic agents. This approach can offer synergistic effects and a more comprehensive treatment for complex diseases.
The aforementioned WP-1, combining acetazolamide with tetracycline, hints at a dual-action strategy. nih.gov Tetracyclines not only have antibiotic properties but also exhibit anti-inflammatory and matrix metalloproteinase inhibitory effects, which could be beneficial in certain bone disorders.
Future research could expand on this concept by designing novel dual-action prodrugs of acetazolamide. For example, conjugating acetazolamide with another agent that targets a complementary pathway in a particular disease could lead to enhanced therapeutic efficacy. The selection of the second therapeutic agent would be disease-specific.
| Second Therapeutic Agent | Potential Disease Target | Rationale for Combination |
| Anti-inflammatory drug (e.g., NSAID) | Inflammatory conditions with associated fluid retention | Addresses both inflammation and edema |
| Anticancer agent | Certain types of cancer | Targets both tumor growth and associated edema or pH regulation |
| Neuroprotective agent | Neurological disorders | Provides both symptomatic relief and disease-modifying effects |
The design of such dual-action prodrugs would require careful consideration of the linker chemistry to ensure the appropriate release of both active agents at the target site.
Integration of High-Throughput Screening and Omics Technologies in Prodrug Research
The discovery and optimization of novel prodrugs can be significantly accelerated by integrating high-throughput screening (HTS) and "omics" technologies.
High-Throughput Screening (HTS) can be employed to rapidly screen large libraries of Acetazolamide prodrug candidates for desired properties such as stability, release kinetics, and cellular permeability. Automated robotic systems can perform thousands of experiments in a short period, allowing for the efficient identification of lead compounds.
Omics technologies , including genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of Acetazolamide prodrugs. For instance, transcriptomics can be used to analyze changes in gene expression in response to prodrug treatment, while proteomics can identify protein targets and pathways modulated by the released drug. Metabolomics can shed light on the metabolic fate of the prodrug and its impact on cellular metabolism.
The integration of these technologies can facilitate a more rational and data-driven approach to prodrug design and development. The data generated from HTS and omics studies can be used to build predictive models that can guide the synthesis of new prodrug candidates with improved properties.
| Technology | Application in Acetazolamide Prodrug Research |
| High-Throughput Screening (HTS) | Rapid screening of prodrug libraries for stability, release kinetics, and permeability. |
| Genomics | Identification of genetic factors that may influence individual responses to the prodrug. |
| Transcriptomics | Analysis of gene expression changes to understand the mechanism of action and identify potential off-target effects. |
| Proteomics | Identification of protein targets and signaling pathways affected by the prodrug. |
| Metabolomics | Characterization of the metabolic fate of the prodrug and its impact on cellular metabolism. |
By embracing these advanced technologies, the field of prodrug research can move towards a more predictive and personalized approach to drug development, ultimately leading to safer and more effective therapies.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing acetazolamide adipate ethyl ester via Fischer esterification?
- Methodology : The esterification of adipic acid with ethanol in the presence of sulfuric acid (1% w/w of adipic acid) is a validated approach. Use a 3:1 molar ratio of adipic acid to ethanol, along with toluene as an azeotropic agent. Distill the mixture at 75–80°C under reduced pressure (20 mmHg) to achieve a yield of 95–97% . Key steps include:
- Refluxing with anhydrous potassium carbonate to remove water.
- Vacuum distillation to isolate the ester (boiling point: 138°C at 20 mmHg).
Q. How can the purity of synthesized this compound be analytically verified?
- Methodology :
- Chromatography : Use GC-MS or HPLC with a reverse-phase C18 column and UV detection at 210–220 nm.
- Spectroscopy : Confirm ester formation via FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (ethyl group signals at δ 1.2–1.4 ppm and δ 4.0–4.2 ppm) .
Advanced Research Questions
Q. What enzymatic strategies improve the polymerization efficiency of this compound in biodegradable polymers?
- Methodology : Candida antarctica lipase B (CALB) shows high specificity for diethyl adipate (n=4) in enzymatic polymerization.
- Optimization : Adjust the feed ratio of itaconate (0–35%) to tune polyester composition. Use a solvent-free system at 60–80°C for 24–48 hours .
- Outcome : CALB-catalyzed reactions yield high-molecular-weight polymers (Mw > 20 kDa) with controlled branching .
Q. How do conflicting toxicological data on ethyl adipate derivatives inform risk assessment in preclinical studies?
- Case Analysis :
- Carcinogenicity : Di(2-ethylhexyl) adipate (structurally similar) induced liver tumors in mice but not rats, highlighting species-specific metabolic differences .
- Reproductive Toxicity : Follow OECD Guideline 421 for oral exposure studies in rats. Monitor gonadal function, fertility, and teratogenicity using doses up to 1 g/kg/day .
Q. What computational models predict the solvation behavior of this compound in lipid membranes for drug delivery applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
